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Compound of Interest

Compound Name: TAS4464

Cat. No.: B15615864

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational NEDD8-activating enzyme
(NAE) inhibitor, TAS4464, against current standard-of-care chemotherapies for several
hematologic malignancies and solid tumors. The information presented is based on available
preclinical data and is intended to inform researchers and drug development professionals.

Mechanism of Action of TAS4464

TAS4464 is a potent and highly selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2]
[3] NAE is a crucial component of the neddylation pathway, which regulates the activity of
cullin-RING ligases (CRLS), the largest family of E3 ubiquitin ligases. By inhibiting NAE,
TAS4464 blocks the conjugation of NEDDS to cullins, leading to the inactivation of CRLs. This
results in the accumulation of various CRL substrate proteins, such as CDT1, p27, and
phosphorylated IkBa.[1][3][4][5] The accumulation of these substrates disrupts cell cycle
regulation, induces DNA damage, and ultimately leads to apoptosis in cancer cells.[4][5]
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Caption: Mechanism of action of TAS4464.
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Preclinical Performance of TAS4464: A Comparative
Summary

Preclinical studies have demonstrated the potent anti-tumor activity of TAS4464 across a broad
range of cancer cell lines and in in vivo models. The following tables summarize the available
comparative data against other agents.

In Vitro Cytotoxicity: TAS4464 vs. MLN4924 and
Cisplatin

TAS4464 has shown significantly greater potency compared to the first-generation NAE
inhibitor, MLN4924 (pevonedistat), in various cancer cell lines.[3][4] Furthermore, in patient-
derived small cell lung cancer (SCLC) cells, TAS4464 exhibited superior antiproliferative
activity at lower concentrations than the standard-of-care chemotherapeutic agent, cisplatin.[4]

Cell
. . TAS4464 IC50 MLN4924 IC50 Cisplatin IC50
Line/Patient- Cancer Type
. (nmoliL) (nmoliL) (nmoliL)

Derived Cells
Acute

CCRF-CEM Lymphoblastic 3.1 100 Not Reported
Leukemia

HCT116 Colon Cancer 2.9 180 Not Reported

A549 Lung Cancer 10.1 350 Not Reported

Patient-Derived
SCLC

Small Cell Lung

Cancer

Not Reported

>1000

Patient-Derived
AML

Acute Myeloid
Leukemia

Not Reported

Not Reported

Patient-Derived
DLBCL

Diffuse Large B-
Cell Lymphoma

Not Reported

Not Reported

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of in
vitro cellular growth. Data is extracted from Yoshimura C, et al. Mol Cancer Ther. 2019.[4]
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In Vivo Efficacy: TAS4464 in Xenograft Models

In vivo studies using human tumor xenograft models have demonstrated the potent anti-tumor
activity of TAS4464.

Small Cell Lung Cancer (SCLC)

In a patient-derived SCLC xenograft model (LU5266), TAS4464 administered intravenously
once or twice weekly for three weeks resulted in significant tumor growth inhibition. The
treatment groups receiving TAS4464 showed greater efficacy than the standard-of-care agents,
cisplatin and etoposide.[6]

Mean Tumor Volume

Treatment Group Dosing Schedule
Change (%)
Vehicle Control - Growth
TAS4464 (75 mg/kg) Once weekly Inhibition
TAS4464 (75 mg/kg) Twice weekly Greater Inhibition
Cisplatin + Etoposide OnceonDay1/Days 1, 2,3 Less Inhibition than TAS4464

Note: Specific quantitative tumor growth inhibition percentages were not provided in the
abstract, but the study reports that the TAS4464 treatment groups were more efficacious.[6]

Acute Lymphoblastic Leukemia

In a CCRF-CEM (acute lymphoblastic leukemia) xenograft model, weekly intravenous
administration of TAS4464 at 100 mg/kg was more efficacious than twice-weekly administration
of MLN4924 at 120 mg/kg, leading to complete tumor regression without significant weight
loss.[7]

Synergistic Activity with Standard-of-Care in Multiple
Myeloma

Preclinical data indicates that TAS4464 acts synergistically with standard-of-care therapies for
multiple myeloma. In in vivo human multiple myeloma xenograft models, TAS4464 enhanced
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the anti-tumor activities of bortezomib, lenalidomide/dexamethasone, daratumumab, and
elotuzumab.[8] This suggests a potential role for TAS4464 in combination therapies for multiple

myeloma.

Experimental Protocols
In Vitro Cytotoxicity Assay

The following is a general protocol for determining the half-maximal inhibitory concentration
(IC50) of TAS4464 and comparator compounds in cancer cell lines.

In Vitro Cytotoxicity Assay Workflow

Seed cancer cells Add serial dilutions of Measure cell viability
Mn 96-well plates)—’gnc“bale fof2sh » ' TAS4464 or comparator drug ' ! ' e 72D—’((e,g., Cel\Tlter—GI\)))—>G:a”°“'a‘e ICs0 Va'UeM

Click to download full resolution via product page

Caption: Workflow for in vitro cytotoxicity assay.

Methodology:

e Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with
fetal bovine serum and antibiotics.

o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to
attach overnight.

o Compound Treatment: The following day, cells are treated with a range of concentrations of
TAS4464 or a standard-of-care chemotherapy agent.

 Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with
5% CO2.

 Viability Assessment: Cell viability is assessed using a luminescent cell viability assay, such
as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
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» Data Analysis: Luminescence is measured using a microplate reader. The half-maximal
inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a
four-parameter logistic curve.

In Vivo Tumor Xenograft Study

The following protocol outlines a typical workflow for evaluating the anti-tumor efficacy of
TAS4464 in a mouse xenograft model.

In Vivo Xenograft Study Workflow

Implant human tumor cells Allow tumors to reach Randomize mice into Administer TAS4464 or Monitor tumor volume Endpoint reached Analyze tumor growth
subcutaneously into mice apalpable size treatment groups standard-of-care chemotherapy and body weight (e.g., tumor size, study duration) inhibition

Click to download full resolution via product page

Caption: Workflow for in vivo tumor xenograft study.

Methodology:
e Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.

o Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium and
injected subcutaneously into the flank of the mice.

e Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and
tumor volume is calculated.

e Randomization and Treatment: Once tumors reach a specified volume, mice are randomized
into treatment and control groups. TAS4464, standard-of-care chemotherapy, or vehicle
control is administered according to the specified dosing schedule and route.

» Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the mean tumor
volume of the treated groups to the control group. Animal body weight is also monitored as
an indicator of toxicity.
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o Statistical Analysis: Statistical analyses are performed to determine the significance of the
observed anti-tumor effects.

Clinical Development of TAS4464

A first-in-human, open-label, phase 1 study of TAS4464 was conducted in patients with
advanced solid tumors. The primary objectives were to determine the maximum tolerated dose
(MTD) and assess safety and pharmacokinetics.[9]

Phase 1 Clinical Trial Logic

Patient Enrollment Adiust Dose [ Monitor for Dose-Limiting Determine Maximum Pharmacokinetic and
QAdvar\ced Solid Tumors) Dose Escalation C““"“S] >\ Toxicities (OLTS) Tolerated Dose (MTD) Pharmaco dynamic Ana\ysw;—’Gve’a” Safety ASSQSS'“E"D—’G"“ GFEED D
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Caption: Logical flow of a Phase 1 clinical trial.

In this study, abnormal liver function test changes and gastrointestinal effects were the most
common treatment-related adverse events.[9] A maximum tolerated dose was not determined
due to these effects on liver function.[9] While no complete or partial responses were observed,
one patient achieved prolonged stable disease.[9]

Conclusion

TAS4464 is a potent NAE inhibitor with significant preclinical anti-tumor activity in a variety of
hematologic and solid tumor models. The available data suggests it is more potent than the
earlier NAE inhibitor, MLN4924, and shows promising activity compared to some standard-of-
care chemotherapies. Furthermore, its synergistic effects with established treatments for
multiple myeloma highlight its potential as a combination therapy. Further clinical investigation
is necessary to fully elucidate the therapeutic potential and safety profile of TAS4464 in
comparison to and in combination with standard-of-care regimens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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